![molecular formula C10H13N3O2 B1343010 2-(3-Nitrophenyl)piperazine CAS No. 65709-29-7](/img/structure/B1343010.png)
2-(3-Nitrophenyl)piperazine
Overview
Description
2-(3-Nitrophenyl)piperazine is a chemical compound with the molecular formula C10H13N3O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(3-Nitrophenyl)piperazine, has been a subject of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 2-(3-Nitrophenyl)piperazine has been analyzed in several studies. The molecule has a weight of 207.23 . The structure and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine are discussed in a study .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Nitrophenyl)piperazine include a molecular weight of 207.23 . The compound should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Synthesis of Piperazine Derivatives
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The synthesis of piperazine derivatives has been a focus of recent research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Component in Various Drugs
Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, “2-(3-Nitrophenyl)piperazine” could potentially be used in the development of new drugs.
Antioxidant Properties
“2-(3-Nitrophenyl)piperazine” has been studied for its ability to act as an antioxidant. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Neurotransmitter Properties
“2-(3-Nitrophenyl)piperazine” has also been studied for its potential to act as a neurotransmitter. Neurotransmitters are endogenous chemicals that transmit signals across a synapse from one neuron (nerve cell) to another ‘target’ neuron.
C–H Functionalization
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could potentially expand the structural diversity of piperazines, which is currently limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
Inclusion Interactions with 4-sulfonatocalix[n]arenes
Inclusion interactions of “2-(3-Nitrophenyl)piperazine” with 4-sulfonatocalix[n]arenes were investigated . These interactions could potentially be used in the development of new materials or in the field of supramolecular chemistry.
Safety And Hazards
Safety measures for handling 2-(3-Nitrophenyl)piperazine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Piperazines, including 2-(3-Nitrophenyl)piperazine, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Future research may focus on further exploring the potential biological activities of these compounds and their applications in various industries .
properties
IUPAC Name |
2-(3-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-12H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANTLKDSNLDDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618683 | |
Record name | 2-(3-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)piperazine | |
CAS RN |
65709-29-7 | |
Record name | 2-(3-Nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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